Dimethyl 2-(hydroxyimino)malonate
Overview
Description
Dimethyl 2-(hydroxyimino)malonate, also known as propanedioic acid, 2-(hydroxyimino)-, dimethyl ester, is an organic compound with the molecular formula C5H7NO5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a hydroxyimino group.
Scientific Research Applications
Dimethyl 2-(hydroxyimino)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications[][4].
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(hydroxyimino)malonate can be synthesized through the reaction of dimethyl malonate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(hydroxyimino)malonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of dimethyl 2-(hydroxyimino)malonate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Dimethyl malonate: Lacks the hydroxyimino group, making it less reactive in certain chemical transformations.
Diethyl 2-(hydroxyimino)malonate: Similar structure but with ethyl ester groups instead of methyl, which can affect its reactivity and solubility.
Dimethyl 2-(nitroimino)malonate: Contains a nitroimino group instead of hydroxyimino, leading to different chemical properties and reactivity.
Uniqueness: Dimethyl 2-(hydroxyimino)malonate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
dimethyl 2-hydroxyiminopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGXQYUPFIXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423246 | |
Record name | Dimethyl 2-(hydroxyimino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42937-74-6 | |
Record name | 42937-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2-(hydroxyimino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL (HYDROXYIMINO)-MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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